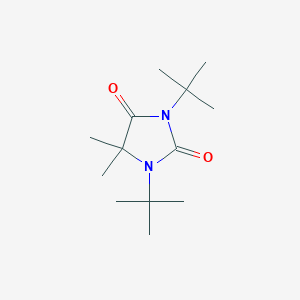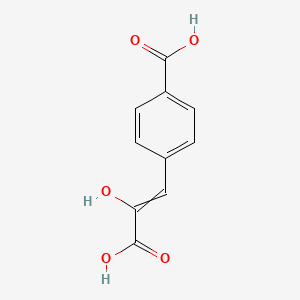
Trimethyl((4-(methylthio)phenyl)ethynyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl-(4-methylsulfanyl-phenylethynyl)-silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a phenylethynyl moiety, which is further substituted with a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-(4-methylsulfanyl-phenylethynyl)-silane typically involves the reaction of 4-methylsulfanyl-phenylethynyl with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, often using toluene as a solvent, and requires heating to around 110°C for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Trimethyl-(4-methylsulfanyl-phenylethynyl)-silane can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The phenylethynyl moiety can participate in coupling reactions, such as Sonogashira coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as halides, amines.
Coupling: Palladium catalysts, copper iodide, diisopropylamine, toluene, inert atmosphere, heating.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Substitution: Various substituted phenylethynyl derivatives.
Coupling: Complex organic molecules with extended conjugation.
Scientific Research Applications
Trimethyl-(4-methylsulfanyl-phenylethynyl)-silane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of Trimethyl-(4-methylsulfanyl-phenylethynyl)-silane is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, and involve pathways related to its chemical structure. The phenylethynyl moiety may play a role in binding to target sites, while the methylsulfanyl group could influence the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylsulfanyl-phenylethynyl)-phenylamine
- 1-(4-Methylsulfanyl-phenylethynyl)-cyclopentanol
Uniqueness
Trimethyl-(4-methylsulfanyl-phenylethynyl)-silane is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
CAS No. |
134317-21-8 |
|---|---|
Molecular Formula |
C12H16SSi |
Molecular Weight |
220.41 g/mol |
IUPAC Name |
trimethyl-[2-(4-methylsulfanylphenyl)ethynyl]silane |
InChI |
InChI=1S/C12H16SSi/c1-13-12-7-5-11(6-8-12)9-10-14(2,3)4/h5-8H,1-4H3 |
InChI Key |
NPRIVLGJFLPHTF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride](/img/structure/B14282405.png)


phosphanium perchlorate](/img/structure/B14282431.png)
![1-[3-(4-Bromophenyl)-1-(furan-2-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B14282432.png)



![4-[(E)-(4-Methylphenyl)diazenyl]-N-propylbenzamide](/img/structure/B14282451.png)

